molecular formula C8H7ClFNO2 B12509603 (S)-Amino(3-chloro-4-fluorophenyl)acetic acid

(S)-Amino(3-chloro-4-fluorophenyl)acetic acid

Cat. No.: B12509603
M. Wt: 203.60 g/mol
InChI Key: DVSWHHQDQJPPBH-ZETCQYMHSA-N
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Description

(S)-Amino(3-chloro-4-fluorophenyl)acetic acid is a chiral amino acid derivative with a unique structure that includes a chlorine and fluorine substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Amino(3-chloro-4-fluorophenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-4-fluorophenylacetic acid.

    Amination: The carboxylic acid group is converted to an amine group through a series of reactions, often involving intermediates such as esters or amides.

    Chirality Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: Using catalysts to facilitate the reduction of intermediates.

    Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-Amino(3-chloro-4-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Reduction of the amino group to form amines.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-Amino(3-chloro-4-fluorophenyl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Amino(3-chloro-4-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine substituents can influence the compound’s binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorophenylacetic acid: A precursor in the synthesis of (S)-Amino(3-chloro-4-fluorophenyl)acetic acid.

    3-Chloro-4-fluorophenylboronic acid: Used in cross-coupling reactions.

    4-Fluoro-3-chlorophenylboronic acid: Another boronic acid derivative with similar substituents.

Uniqueness

This compound is unique due to its chiral nature and the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

(2S)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid

InChI

InChI=1S/C8H7ClFNO2/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1

InChI Key

DVSWHHQDQJPPBH-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](C(=O)O)N)Cl)F

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)Cl)F

Origin of Product

United States

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